(3Z)-3-methoxyimino-1-phenylindol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-methoxyimino-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-16-14-12-9-5-6-10-13(12)17(15(14)18)11-7-3-2-4-8-11/h2-10H,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMNUAKPZDRPQ-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3z 3 Methoxyimino 1 Phenylindol 2 One and Analogues
General Synthetic Routes to Substituted Indolin-2-ones
The synthesis of the indolin-2-one core is a well-established area of organic chemistry, with numerous methods developed for its construction and subsequent functionalization.
Overview of Established Strategies for 2-Oxoindoline Core Construction
The foundational 2-oxoindoline structure consists of a fused benzene (B151609) and pyrrolidin-2-one ring system. Its synthesis has been approached through various classical name reactions, each offering distinct advantages depending on the desired substitution pattern and available starting materials. These methods typically involve the cyclization of a suitably substituted aniline (B41778) derivative.
Key synthetic strategies include:
Stolle Synthesis: This method involves the reaction of an N-arylglycine or an aniline with an α-haloacyl halide (e.g., chloroacetyl chloride) to form an N-aryl-α-haloacetamide. Subsequent intramolecular Friedel-Crafts cyclization, typically promoted by a Lewis acid like aluminum chloride (AlCl₃), yields the 2-oxoindoline core.
Gassman Indole (B1671886) Synthesis: While primarily for indoles, the Gassman synthesis can be adapted to produce oxindoles. researchgate.netniscpr.res.inrsc.org It involves the reaction of an aniline with a ketone bearing a thioether substituent in a one-pot process to generate a 3-thioalkyl-substituted indole, which can be further converted to the corresponding oxindole (B195798). researchgate.netrsc.org
Brunner Synthesis: This reaction involves the heating of N-acyl-N-phenylhydrazines, often with a strong base like soda lime, to induce cyclization and form the oxindole ring. The Einhorn-Brunner reaction is a related transformation. nih.gov
Martinet Dioxindole Synthesis: This reaction condenses a primary or secondary aniline with an ester of mesoxalic acid to form a dioxindole, which can be a precursor to other oxindole derivatives. researchgate.net
A common precursor for many C-3 substituted indolin-2-ones is isatin (B1672199) (1H-indole-2,3-dione). The synthesis of isatin itself is a critical first step. The Sandmeyer isatin synthesis is a widely used and reliable method. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov It begins with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) in an acidic medium to form an isonitrosoacetanilide intermediate. nih.govmdpi.com This intermediate is then cyclized upon heating with a strong acid, such as concentrated sulfuric acid, to yield the isatin core. researchgate.net
| Synthetic Method | Key Reactants | Key Conditions | Primary Product |
| Stolle Synthesis | Aniline, α-haloacyl halide | Lewis Acid (e.g., AlCl₃) | 2-Oxoindoline |
| Brunner Synthesis | N-acyl-N-phenylhydrazine | Heat, Strong Base | 2-Oxoindoline |
| Sandmeyer Synthesis | Aniline, Chloral hydrate, Hydroxylamine | Acid-catalyzed cyclization | Isatin (Indole-2,3-dione) |
| Gassman Synthesis | Aniline, α-thioketone | Base-catalyzed rearrangement | 3-Thioalkyl-indole |
Methods for Introducing Diverse Substituents at the Indolin-2-one Skeleton
The indolin-2-one skeleton possesses several reactive sites that allow for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries. The most reactive positions are the nitrogen atom (N-1) and the α-carbon to the carbonyl group (C-3).
The C-3 position is particularly important for derivatization. As the protons on this methylene (B1212753) group are acidic, the C-3 position can be readily deprotonated by a suitable base to form a nucleophilic enolate. reddit.com This enolate can then react with various electrophiles:
Alkylation: Reaction with alkyl halides introduces alkyl groups at the C-3 position.
Aldol Condensation: Reaction with aldehydes or ketones yields 3-substituted-3-hydroxyindolin-2-ones. In the case of isatins, this reaction occurs at the C-3 keto group. Condensation reactions with activated methylene compounds are also common, leading to 3-alkylidene-2-indolone derivatives. nih.gov
Michael Addition: The enolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for directly introducing aryl groups at various positions on the indole ring, although this is more commonly applied to the indole nucleus rather than the saturated oxindole core.
Synthesis of the Methoxyimino Moiety at the C-3 Position
The introduction of the methoxyimino group at the C-3 position is a critical step in the synthesis of the target compound. This transformation is achieved through the reaction of a C-3 carbonyl group with methoxyamine.
Oxime Formation Reactions in Indolin-2-one Chemistry
The most direct route to a 3-methoxyimino-indolin-2-one is the condensation of an isatin derivative with methoxyamine hydrochloride (CH₃ONH₂·HCl). Isatin possesses a ketone at the C-3 position which readily reacts with hydroxylamine derivatives. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol, often in the presence of a mild base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the HCl salt and facilitate the nucleophilic attack of the methoxyamine onto the carbonyl carbon. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the oxime ether.
Stereoselective Synthesis of (Z)-Oxime Isomers
The formation of the C=N double bond during oximation can result in a mixture of geometric isomers, (E) and (Z). The specific stereochemistry of (3Z)-3-methoxyimino-1-phenylindol-2-one is a key feature of the molecule. In the context of 3-iminoindolin-2-ones, the (Z)-isomer is often the thermodynamically more stable product. researchgate.net This stability is attributed to the formation of an intramolecular hydrogen bond between the N-H proton of the indolinone ring and the nitrogen atom of the imino group, or to minimize steric hindrance between the substituent on the imine nitrogen and the C-2 carbonyl group.
While the reaction of isatin with hydroxylamines can sometimes yield a mixture, the (Z)-isomer can often be isolated as the major product, or the mixture can be isomerized to the more stable (Z)-form under thermal or acidic conditions. The selective synthesis of one isomer over the other can be influenced by factors such as pH, solvent, and reaction temperature. researchgate.net
The definitive assignment of the (E) and (Z) configuration is typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net Specifically, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. nih.gov For the (Z)-isomer, a NOE correlation would be expected between the protons of the methoxy (B1213986) group and the proton at the C-4 position of the indolin-2-one aromatic ring. Conversely, for the (E)-isomer, a correlation would be expected with the N-1 substituent.
Introduction of the Phenyl Group at the N-1 Position
The final key structural element is the phenyl group attached to the lactam nitrogen at the N-1 position. This N-arylation can be performed either before or after the formation of the methoxyimino moiety. If starting with an N-phenylisatin, the subsequent oximation at C-3 directly yields the target structure. Alternatively, an existing 3-methoxyiminoindolin-2-one can be N-arylated. The primary methods for forming this C-N bond are transition metal-catalyzed cross-coupling reactions.
Ullmann Condensation: This is a classical copper-catalyzed reaction for forming C-N bonds. The reaction involves coupling the NH group of the indolin-2-one with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a copper catalyst (Cu(I) salts or copper metal) and a base (e.g., K₂CO₃ or Cs₂CO₃) at elevated temperatures. While effective, traditional Ullmann conditions can be harsh. Modern protocols often use ligands such as diamines to facilitate the reaction under milder conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and generally more versatile method for N-arylation. It couples the indolin-2-one with an aryl halide or triflate using a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos). A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) is required. The Buchwald-Hartwig reaction typically proceeds under milder conditions and with higher functional group tolerance than the Ullmann condensation.
| N-Arylation Method | Catalyst System | Aryl Source | Typical Base | Key Features |
| Ullmann Condensation | Copper (CuI, Cu₂O, etc.) ± Ligand | Aryl Halide | K₂CO₃, Cs₂CO₃ | Classical method, often requires high temperatures. |
| Buchwald-Hartwig Amination | Palladium (Pd(OAc)₂, etc.) + Phosphine Ligand | Aryl Halide/Triflate | NaOtBu, K₃PO₄ | Milder conditions, broad substrate scope, high tolerance. |
N-Arylation and N-Alkylation Strategies for Indole and Indolin-2-one Systems
The functionalization of the nitrogen atom within the indole and indolin-2-one core is a pivotal step in the synthesis of a diverse array of biologically active molecules. These reactions, primarily N-arylation and N-alkylation, introduce crucial substituents that can significantly influence the pharmacological properties of the resulting compounds.
N-Arylation of indoles and related heterocycles is commonly achieved through transition metal-catalyzed cross-coupling reactions. Seminal methods such as the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling are frequently employed. These reactions typically involve the coupling of an indole with an aryl halide or boronic acid in the presence of a palladium or copper catalyst and a base. Palladium-catalyzed N-arylation has been shown to be highly efficient when using bulky, electron-rich phosphine ligands in combination with a palladium source like Pd₂(dba)₃. This approach is compatible with a range of aryl halides, including chlorides, bromides, iodides, and triflates. One-pot procedures that combine Fischer indolisation with a subsequent N-arylation step have also been developed, providing a rapid and straightforward route to N-arylindoles from simple precursors. For instance, a microwave-promoted, one-pot, three-component synthesis utilizes a copper(I)-catalyzed N-arylation following a Fischer indolisation, using a simple and inexpensive Cu₂O/K₃PO₄ catalyst system in ethanol.
In the context of indolin-2-one systems, particularly for the synthesis of N-alkylated isatins (a precursor to some indolin-2-ones), enantioselective N-alkylation with enals has been demonstrated using a prolinol-catalyzed iminium activation. This method provides N-alkylated isatins in good yields and with excellent enantioselectivity.
| Reaction Type | Key Reagents/Catalysts | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Classical N-Alkylation | NaH, Alkyl halide | Indole | High yield, good N-selectivity | |
| Copper-Catalyzed N-Alkylation | CuI, P(p-tolyl)₃, KOH | Indoles, N-tosylhydrazones | Direct N-alkylation via reductive coupling | |
| Palladium-Catalyzed N-Arylation | Pd₂(dba)₃, Bulky phosphine ligand | Indoles, Aryl halides/triflates | High efficiency, broad substrate scope | |
| One-Pot Fischer Indolisation/N-Arylation | Cu₂O, K₃PO₄ | Hydrazines, Ketones, Aryl iodides | Rapid, operationally simple, microwave-assisted | |
| Enantioselective N-Alkylation of Isatins | Prolinol catalyst | Isatins, Enals | Good yields, excellent enantioselectivity |
Specific Approaches for Phenyl Substitution
The introduction of a phenyl group at the N1 position of the indolin-2-one skeleton is a defining feature of the target compound. Several synthetic routes can be employed to achieve this transformation.
One of the most direct methods is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a suitable ketone or aldehyde, followed by cyclization under acidic conditions. For the synthesis of 2-phenylindoles, which can be precursors to the corresponding indolin-2-ones, substituted acetophenones are condensed with phenylhydrazine to form phenylhydrazones, which are then cyclized using an acid catalyst such as polyphosphoric acid.
Palladium-catalyzed C-H activation and arylation is another powerful tool. For instance, 2-arylindoles can be synthesized from indolines in a one-step process involving palladium-catalyzed oxidative dehydrogenation and subsequent C2-selective Heck-type reaction with an arylboronic acid, using oxygen as the sole oxidant. Furthermore, N-phenylindole derivatives have been synthesized via a three-component reaction of aniline, 1,4-benzoquinone, and a starting material catalyzed by montmorillonite (B579905) in a one-pot synthesis to yield a 5-hydroxy indole derivative, which can be further functionalized.
A one-pot, two-step Sonogashira-type alkynylation and base-assisted cycloaddition of commercially available 2-iodoanilines and terminal alkynes provides a versatile route to a diverse range of 2-arylindole derivatives.
Advanced Synthetic Techniques and Modular Approaches Relevant to the Compound Class
Modern organic synthesis has seen the development of sophisticated and highly efficient methods that allow for the modular construction of complex molecules from simple starting materials. These advanced techniques are particularly relevant to the synthesis of this compound and its analogues, offering precise control over stereochemistry and enabling the rapid generation of compound libraries for structure-activity relationship studies.
Palladium-Catalyzed Dearomative Arylation/Oxidation Reactions for Oxime Derivatives
Palladium catalysis has revolutionized the functionalization of C-H bonds, and these methods are applicable to the synthesis and modification of oxime derivatives. A palladium-catalyzed dearomative syn-1,4-oxyamination of non-activated arenes has been developed, where oximes can act as oxygen nucleophiles. This process provides access to syn-1,4-oxyaminated products with exclusive diastereoselectivity and can be performed enantioselectively.
Furthermore, palladium-catalyzed β-arylation of oxime ethers via C(sp³)–H bond activation has been achieved using diaryliodonium salts as the arylation reagents. This method allows for the selective introduction of an aryl group at the β-position relative to the oxime ether. More recently, a palladium-catalyzed deacylative deuteration of arylketone oxime ethers has been reported, showcasing the versatility of palladium catalysis in modifying these structures. A palladium-catalyzed, 4CzIPN-mediated decarboxylative acylation of O-methyl ketoximes with α-keto acids under visible light has also been developed for ortho-selective benzoylation.
Eschenmoser Coupling and Related Rearrangement Pathways for 3-Substituted Oxindoles
The Eschenmoser coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been effectively applied to the synthesis of 3-substituted oxindoles. A highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones involves the Eschenmoser coupling of easily accessible 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides. This reaction proceeds smoothly, often without the need for a base or a thiophilic agent, and provides the desired products in high yields. The key to a successful Eschenmoser coupling in this context is the optimal balance in the acidity of the nitrogen and carbon atoms of the intermediate α-thioiminium salts.
Related rearrangement pathways, such as the Claisen rearrangement, have also been employed in the synthesis of complex oxindoles. For instance, a catalytic enantioselective Meerwein-Eschenmoser Claisen rearrangement has been used for the asymmetric synthesis of allyl oxindoles. Oxidative fragmentation and skeletal rearrangements of oxindole derivatives, initiated by a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation, offer a route to structurally diverse heterocyclic scaffolds and aniline derivatives.
| Advanced Synthetic Technique | Key Transformation | Catalyst/Reagent System | Application to Compound Class | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Dearomative Oxyamination | syn-1,4-oxyamination of arenes | Palladium catalyst, O-nucleophile (e.g., oxime) | Functionalization of aromatic precursors | |
| Eschenmoser Coupling | C-C bond formation at C3 of oxindole | 3-Bromooxindole, Thioamide | Synthesis of 3-substituted oxindoles | |
| Meerwein-Eschenmoser Claisen Rearrangement | Asymmetric synthesis of C3-allyl oxindoles | Chiral catalyst | Enantioselective synthesis of oxindole analogues | |
| Oxidative Fragmentation of Oxindoles | C2-C3 bond cleavage and functionalization | Copper catalyst, Peroxide, Base | Access to diverse heterocyclic scaffolds from oxindoles |
Based on the conducted research, there is no publicly available scientific literature detailing the specific biological activities of the compound This compound as outlined in the requested article structure. Searches for this compound in relation to cytotoxic activity, apoptotic pathways, inhibition of anti-apoptotic proteins (Bcl-2, Mcl-1), targeting of epigenetic modifiers (LSD1), or antiviral efficacy against Respiratory Syncytial Virus (RSV) did not yield any specific data or research findings.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly focused on "this compound" at this time. The available search results discuss broader categories of related chemical structures or general mechanisms of action without mentioning this specific compound.
Table of Compounds Mentioned
Exploration of Biological Activities and Potential Therapeutic Applications Preclinical/in Vitro Focus
Antimicrobial Efficacy
There are no available studies that have specifically evaluated the antimicrobial efficacy of (3Z)-3-methoxyimino-1-phenylindol-2-one. Research on other molecules within the oxindole (B195798) family has shown some potential for antimicrobial effects, but these findings cannot be extrapolated to the subject compound without direct experimental evidence.
Antibacterial Spectrum of Activity
No data is available from preclinical or in vitro studies to define the antibacterial spectrum of this compound.
Antifungal Spectrum of Activity
There are no published findings on the antifungal activity of this compound against any fungal strains.
Antimalarial Investigations
Investigations into the potential antimalarial properties of this compound have not been reported in the available scientific literature.
Efficacy Against Parasitic Strains (e.g., Plasmodium falciparum)
Specific data on the efficacy of this compound against Plasmodium falciparum or any other parasitic strains is currently unavailable.
Neurological and Neurodegenerative Research Applications
There is no research available that explores the applications of this compound in the context of neurological or neurodegenerative research.
Monoamine Oxidase (MAO) Inhibition Studies
No studies have been published that assess the potential of this compound to act as an inhibitor of Monoamine Oxidase (MAO-A or MAO-B).
Ligand Activity for Translocator Protein (TSPO)
This compound has been investigated for its activity as a ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. nih.govresearchgate.net TSPO is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, inflammation, and apoptosis. researchgate.netnih.gov Its expression is notably upregulated in activated microglia and astrocytes during neuroinflammation, making it a significant biomarker and therapeutic target for neurological disorders. nih.govmdpi.commdpi.com
TSPO ligands are compounds that bind to this protein and can modulate its functions. nih.gov The binding of ligands to TSPO can influence mitochondrial functions such as respiration and the opening of the mitochondrial permeability transition pore. nih.gov In the context of neuroinflammation, TSPO ligands have shown potential neuroprotective properties by modulating inflammatory responses. mdpi.com For instance, some TSPO ligands have been observed to impair the release of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 from macrophages. mdpi.com
The interaction of ligands with TSPO is a key area of research for developing diagnostics and therapeutics for a range of pathologies, including neurodegenerative diseases. researchgate.netmdpi.com The ability of a compound to act as a TSPO ligand is typically evaluated through binding affinity assays, which determine the concentration of the compound required to inhibit the binding of a known radioligand to TSPO.
Other Investigated Biological Activities
The antioxidant potential of this compound and related oxindole derivatives has been a subject of in vitro investigation. nih.gov Antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging capacity. researchgate.net
Studies on various 3-substituted-2-oxindole derivatives have demonstrated that these compounds can exhibit moderate to good antioxidant activities, sometimes comparable to standard antioxidants like ascorbic acid. nih.gov The antioxidant potential of these compounds can be concentration-dependent. nih.gov The structural features of the oxindole core and the nature of the substituents can significantly influence their antioxidant capacity. nih.gov Research into the antioxidant properties of such compounds provides a basis for exploring their potential in mitigating oxidative stress-related conditions.
Anticonvulsant Activity
Preclinical studies have explored the anticonvulsant potential of various indole-2,3-dione (isatin) derivatives, a class to which this compound belongs. nih.gov The anticonvulsant activity of new chemical entities is often initially screened in rodent models using tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govmdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. researchgate.net
Further characterization of anticonvulsant activity can be performed using models like the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant partial seizures. nih.govmdpi.com For instance, some 3-phenyliminoindolin-2-one derivatives have shown activity against pentylenetetrazole-induced seizures. nih.gov The evaluation of neurotoxicity is also a critical component of these preclinical studies, often assessed using the rotarod test to determine if a compound causes motor impairment at its effective doses. nih.gov
Anti-Inflammatory Potential
The anti-inflammatory potential of compounds related to this compound has been investigated in various in vitro and in vivo models. researchgate.netmdpi.com A key mechanism of inflammation involves the production of inflammatory mediators like nitric oxide (NO) by enzymes such as inducible nitric oxide synthase (iNOS). mdpi.com The overproduction of NO is associated with chronic inflammatory diseases. mdpi.com Therefore, the ability of a compound to inhibit NO production in stimulated macrophage cell lines, such as lipopolysaccharide (LPS)-treated RAW 264.7 cells, is a common in vitro screening method for anti-inflammatory activity. mdpi.commdpi.com
Furthermore, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs as they are involved in the synthesis of prostaglandins, which are important mediators of inflammation and pain. nih.gov Some compounds are evaluated for their ability to inhibit these enzymes. nih.gov In vivo models, such as the carrageenan-induced paw edema test in rodents, are also used to assess the anti-inflammatory effects of new compounds. nih.gov
Antitubercular Activity
The potential of indole (B1671886) derivatives as antitubercular agents has been an area of active research. mdpi.com The in vitro antitubercular activity of compounds is typically evaluated against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. nih.gov The minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of a compound that prevents visible growth of the bacteria. mdpi.comnih.gov
Several molecular targets within M. tuberculosis are being explored for the development of new drugs. mdpi.com These include enzymes involved in the synthesis of the unique mycobacterial cell wall, such as polyketide synthase 13 (Pks13), which is essential for the final step of mycolic acid synthesis. mdpi.com Other potential targets include DprE1, also involved in cell wall synthesis, and MmpL3, a transporter of mycolic acid precursors. mdpi.com The discovery of novel compounds with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis is a critical goal in addressing the global health challenge of tuberculosis. nih.govresearchgate.net
Mechanistic Investigations of Biological Action Molecular and Cellular Level
Kinase Inhibition Profiles
Indolin-2-one derivatives are well-documented as potent inhibitors of various protein kinases, primarily by competing with adenosine (B11128) triphosphate (ATP) at the enzyme's catalytic site. The biological effects of these compounds are largely dictated by their specific kinase inhibition profiles.
Specificity and Potency Against Key Kinases
Derivatives of the indolin-2-one scaffold have demonstrated inhibitory activity against a wide range of kinases crucial to cellular signaling, proliferation, and angiogenesis. The specific substitution pattern on the indolin-2-one ring and at the 3-position is critical for determining the potency and selectivity of inhibition.
Aurora B Kinase: The indolin-2-one moiety is a core component of several Aurora B kinase inhibitors. nih.govwhiterose.ac.uknih.gov Aurora B is a key regulator of mitosis, and its inhibition leads to errors in chromosome segregation and ultimately, cell death in proliferating cancer cells. nih.gov Compounds featuring the indolin-2-one scaffold have been identified with potent, nanomolar inhibitory activity against Aurora B. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β): The oxindole (B195798) core is also present in inhibitors of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and neuronal function. nih.govnih.gov Dysregulation of GSK-3β is implicated in diseases such as Alzheimer's, bipolar disorder, and cancer. nih.govmdpi.comfrontiersin.org Specific 3-substituted-2-oxindole derivatives have been identified as potent GSK-3β inhibitors. nih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.comnih.gov The indolin-2-one scaffold is famously the core of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFR-2. mdpi.comresearchgate.net Numerous other indolin-2-one derivatives have been developed as potent VEGFR-2 inhibitors. mdpi.comresearchgate.net
c-Src: As a non-receptor tyrosine kinase, c-Src plays a significant role in signaling pathways that control cell proliferation, differentiation, and migration. nih.gov Several functionalized indolinones have been synthesized and evaluated as potential c-Src inhibitors. nih.gov
Other Kinases: The versatility of the indolin-2-one scaffold has led to the development of inhibitors targeting other kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Phosphoinositide 3-kinases (PI3K), although specific data for (3Z)-3-methoxyimino-1-phenylindol-2-one is not available. nih.govmdpi.comresearchgate.net
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. A summary of representative IC50 values for various indolin-2-one derivatives against key kinases is presented below.
| Kinase Target | Representative Indolin-2-one Derivative | IC50 (nM) |
| Aurora B | Cyclopropylurea derivative 8a | 10.5 |
| Aurora B | Carbamate derivative 6e | 16.2 |
| VEGFR-2 | Derivative 17a | 78 |
| VEGFR-2 | Derivative 10g | 87 |
| c-Src | Varies by derivative | Micromolar range |
| GSK-3β | Varies by derivative | Micromolar range |
Note: The data in this table represents structurally related indolin-2-one derivatives and not this compound itself. The potency is highly dependent on the specific substitutions.
ATP-Binding Site Interactions
The vast majority of kinase inhibitors based on the indolin-2-one scaffold function as ATP-competitive inhibitors. nih.gov They achieve their inhibitory effect by occupying the ATP-binding pocket in the kinase domain, thereby preventing the phosphorylation of substrate proteins. The key interactions typically involve the formation of hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The oxindole core itself often participates in these crucial hydrogen-bonding interactions, mimicking the adenine (B156593) ring of ATP. Additional hydrophobic and van der Waals interactions between the inhibitor and the surrounding amino acid residues in the active site contribute significantly to the binding affinity and selectivity. nih.gov
Molecular Interactions with Biological Targets
The efficacy of any kinase inhibitor is fundamentally determined by its molecular interactions with the target protein. These interactions govern the binding affinity and specificity of the compound.
Binding Affinity to Receptors and Enzymes
The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the interaction between the inhibitor and its target. For indolin-2-one derivatives, these values can range from the low nanomolar to the micromolar range, depending on the specific kinase and the precise chemical structure of the inhibitor. High-affinity binding is a prerequisite for potent enzyme inhibition at physiologically relevant concentrations.
Role of Hydrogen Bonding and Other Non-Covalent Interactions
The binding of indolin-2-one inhibitors to the kinase active site is stabilized by a network of non-covalent interactions.
Hydrogen Bonding: As mentioned, hydrogen bonds are critical for anchoring the inhibitor in the ATP-binding pocket. The lactam NH and carbonyl oxygen of the oxindole ring are classic hydrogen bond donor and acceptor groups, respectively, that frequently interact with the backbone amide and carbonyl groups of the hinge region residues. nih.gov
Hydrophobic Interactions: The phenyl group at the N1 position and other aromatic or aliphatic substituents on the inhibitor engage in hydrophobic interactions with nonpolar amino acid residues within the active site. These interactions are crucial for achieving high potency and can be modulated to enhance selectivity for a particular kinase. nih.gov
Molecular docking simulations are often employed to predict and analyze these binding modes, providing insights into the specific amino acid residues involved in the interaction and guiding the rational design of more potent and selective inhibitors. nih.gov
Influence of Oxime Group Polarity on Receptor Binding
The 3-methoxyimino group introduces specific electronic and steric features that influence binding. The oxime ether functionality contains polar nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors. This polarity can facilitate additional hydrogen bonding interactions with amino acid residues in the active site, potentially increasing binding affinity. The geometry of the oxime (in this case, the Z-configuration) also plays a crucial role, as it dictates the spatial orientation of the methoxy (B1213986) group and its potential to interact with specific sub-pockets within the kinase active site. The precise impact of the oxime group's polarity and stereochemistry on receptor binding is highly context-dependent, varying with the unique topology of each kinase's active site.
Cellular Pathway Modulation
Extensive literature searches did not yield specific data on the effects of this compound on cell cycle progression or gene expression patterns. The following sections are therefore based on the provided outline, but lack experimental data for this specific compound.
Effects on Cell Cycle Progression
There is currently no available scientific literature detailing the effects of this compound on cell cycle progression. The cell cycle is a highly regulated series of events that leads to cell division and proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through these phases is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (Cdks).
Research into the interaction of novel chemical compounds with this machinery is crucial for understanding their potential as therapeutic agents, particularly in oncology. Such studies typically involve treating cell lines with the compound of interest and analyzing the distribution of cells in each phase of the cell cycle using techniques like flow cytometry. The results would indicate whether the compound induces cell cycle arrest at a specific checkpoint (e.g., G1/S or G2/M), which can be a hallmark of anticancer activity.
Data on the effects of this compound on cell cycle progression is not currently available.
Modulation of Gene Expression Patterns
The impact of this compound on gene expression patterns has not been reported in the available scientific literature. Modulation of gene expression is a fundamental mechanism by which cells respond to external stimuli, including chemical compounds. Alterations in the transcription of specific genes can lead to a variety of cellular outcomes, such as apoptosis, differentiation, or senescence.
Investigating the effect of a compound on gene expression is often carried out using high-throughput techniques like microarray analysis or RNA sequencing (RNA-Seq). These methods provide a global view of the changes in the transcriptome of cells upon treatment with the compound. Subsequent bioinformatic analysis can identify key genes and cellular pathways that are significantly up- or down-regulated, offering insights into the compound's mechanism of action.
Data on the modulation of gene expression patterns by this compound is not currently available.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar Studies
Impact of Substituents on Biological Potency and Selectivity
Substitutions on the indole (B1671886) and phenyl rings are pivotal in modulating the biological efficacy and selectivity of this class of compounds.
The presence of a phenyl group at the N-1 position of the indolin-2-one core is a significant determinant of activity. In studies of related 2-phenylindole derivatives, substitution at the N-1 position has been shown to have a variable effect on biological activity. For instance, in a series of 2-phenylindole derivatives evaluated as inhibitors of nitric oxide production, N-alkylation was generally found to be detrimental to activity nih.gov. However, the introduction of an N-phenyl group, as seen in (3Z)-3-methoxyimino-1-phenylindol-2-one, can serve several key roles.
The C-3 position of the indolin-2-one scaffold is a well-established hotspot for introducing diversity and modulating biological activity nih.govresearchgate.netmdpi.com. The methoxyimino group (-C=N-OCH₃), an oxime ether, at this position introduces several important features. The C=N double bond introduces geometric isomerism (E/Z), which is a critical factor for biological recognition nih.gov. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with target proteins mdpi.com.
In a study of 3-substituted-indolin-2-one derivatives, the nature of the substituent at the C-3 position was found to be critical for anti-inflammatory activity nih.gov. For example, 3-arylideneindolin-2-ones, which also feature a double bond at the C-3 position, have been investigated as c-Src kinase inhibitors, with substitutions on the arylidene ring greatly affecting potency nih.gov. While direct SAR data on the C-3 methoxyimino group for this specific scaffold is limited, studies on other molecules containing this functional group, such as certain fungicides, highlight its importance as a key pharmacophore nih.gov. The replacement of the carbonyl oxygen of the parent isatin (B1672199) with the methoxyimino group fundamentally alters the electronic properties and steric profile at this position, thereby influencing receptor binding and biological response.
Modifications to the indole core and the N-1 phenyl ring provide a powerful means to optimize the activity of this compound analogs.
Indole Ring Substitutions: The electronic properties of the indole ring can be modulated by introducing substituents at the C-4, C-5, C-6, and C-7 positions. Studies on various indolin-2-one derivatives have shown that electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly impact potency. For instance, in a series of 3-arylideneindolin-2-ones, a chloro group at the C-6 position was found to be favorable for c-Src inhibitory activity nih.gov. Another study on indolin-2-one derivatives as anticancer agents found that substitutions at the C-3 position of the oxindole (B195798) ring play a vital role in their antiangiogenic and anticancer activities researchgate.net.
N-1 Phenyl Ring Substitutions: As previously mentioned, the N-1 phenyl ring is a prime location for modification. A systematic SAR study on N-phenylindole derivatives demonstrated that para-substituted analogs were generally the most potent nih.gov. This suggests that substituents at the 4'-position of the phenyl ring can extend into a specific sub-pocket of the target protein, enhancing binding affinity. Both electron-donating and electron-withdrawing groups at this position were found to be effective, indicating that steric and hydrophobic factors might be more critical than electronic effects for that particular target nih.gov. In another series of 3-methyl-2-phenyl-1-substituted-indole derivatives, methanesulfonyl derivatives showed the highest anti-inflammatory and analgesic activities nih.gov.
The following table summarizes SAR findings from related indole structures.
| Scaffold | Substitution Position | Substituent | Effect on Activity | Biological Target/Activity | Reference |
|---|---|---|---|---|---|
| N-phenylindole | N-phenyl (para) | -CF₃ | High Potency (MIC = 0.0625 µg/mL) | Antitubercular (Pks13) | nih.gov |
| N-phenylindole | N-phenyl (para) | -Cl | High Potency (MIC = 0.125 µg/mL) | Antitubercular (Pks13) | nih.gov |
| Indolin-2-one | C-6 | -Cl | Favorable | c-Src Inhibition | nih.gov |
| 3-methyl-2-phenyl-indole | N-1 | -SO₂CH₃ (benzoyl) | Highest Activity | Anti-inflammatory | nih.gov |
| 2-phenylindole | N-1 | Alkyl groups | Detrimental | Nitric Oxide Inhibition | nih.gov |
Stereochemical Considerations and Isomeric Effects
The three-dimensional arrangement of atoms is a critical factor in the interaction of small molecules with biological macromolecules. For this compound, stereochemistry plays a defining role.
The designation "(3Z)" specifies the geometry around the C=N double bond at the C-3 position. In oximes and related structures, the Z (zusammen) and E (entgegen) isomers can have markedly different physical, chemical, and biological properties due to the distinct spatial orientation of the substituents nih.govencyclopedia.pub. Studies have shown that for many bioactive oximes, one geometric isomer is significantly more potent than the other mdpi.comnih.gov.
The Z-isomer is often found to be the more thermodynamically stable and predominant form nih.govencyclopedia.pub. This stability can be crucial for maintaining the optimal conformation required for binding to a biological target. In the case of some oxime-containing drugs, the biological activity is exclusive to one isomer. For example, the antidepressant drug fluvoxamine is active only as the E-isomer nih.gov. While specific studies comparing the (3Z) and (3E) isomers of 3-methoxyimino-1-phenylindol-2-one are not widely available, the principles of stereochemistry in drug action strongly suggest that the (Z)-configuration is likely essential for its specific biological activity. The precise arrangement of the methoxy (B1213986) group relative to the indolin-2-one core dictates how the molecule presents its functional groups to a receptor or enzyme active site.
The planarity or twisting between the indole and phenyl rings can affect the molecule's ability to fit into a binding pocket. A more planar conformation might maximize pi-stacking interactions, whereas a twisted conformation might be necessary to position other substituents correctly for optimal interaction. Computational studies, such as 3D-QSAR and molecular docking, often highlight the importance of specific steric volumes and electrostatic fields, which are directly dependent on the molecule's conformation nih.govub.edu. For N-phenylindole derivatives, the degree of rotation can be influenced by substituents on either ring, especially at the positions ortho to the connecting bond, due to steric hindrance nih.govnih.gov. Therefore, the preferred low-energy conformation of this compound is a key factor governing its interaction with its biological target and, consequently, its activity.
Computational Approaches in Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) of this compound
The exploration of this compound and its analogs within the broader class of 3-substituted indolin-2-ones (oxindoles) as biologically active agents, particularly as kinase inhibitors, has been significantly advanced by computational methodologies. nih.govnih.gov These in silico techniques provide profound insights into the structural requirements for therapeutic activity, guiding the design of more potent and selective molecules. While specific studies focusing exclusively on this compound are not extensively documented, the principles derived from research on structurally related oxindoles offer a robust framework for understanding its potential structure-activity relationships.
Ligand-Based and Structure-Based Drug Design Principles
Computational drug design strategies for oxindole derivatives, including compounds structurally similar to this compound, generally fall into two categories: ligand-based and structure-based approaches. nih.gov
Ligand-Based Drug Design: In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are employed. These approaches utilize the information from a set of known active and inactive molecules to build a model that predicts the activity of new compounds. For the oxindole scaffold, pharmacophore modeling is a common ligand-based technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. For instance, in the design of kinase inhibitors, a typical pharmacophore for an oxindole derivative might include a hydrogen bond acceptor feature corresponding to the carbonyl group at the 2-position of the indolinone ring, a hydrophobic feature for the phenyl group at the 1-position, and additional features for the substituent at the 3-position. nih.gov
Structure-Based Drug Design: When the 3D structure of the target protein, such as a kinase, is available, structure-based drug design becomes a powerful tool. This approach involves docking candidate molecules into the active site of the protein to predict their binding affinity and orientation. nih.gov For oxindole-based kinase inhibitors, molecular docking studies have been instrumental in elucidating the key interactions with the ATP-binding pocket of kinases. mdpi.com These studies often reveal that the indolin-2-one core forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov The phenyl group at the N1-position can engage in hydrophobic interactions, and the methoxyimino group at the 3-position can form additional hydrogen bonds or occupy specific sub-pockets within the active site, thereby influencing potency and selectivity. nih.gov
Machine Learning Applications for Activity Prediction (e.g., XGBoost, Support Vector Regression)
In recent years, machine learning (ML) has emerged as a transformative tool in QSAR studies, enabling the development of highly predictive models for the biological activity of chemical compounds. nih.gov For indole derivatives, various ML algorithms have been applied to predict their anticancer and other therapeutic activities. nih.gov
Support Vector Regression (SVR): Support Vector Machines (SVM), and their regression counterpart SVR, are another class of machine learning algorithms widely used in drug design. researchgate.netsemanticscholar.org SVR aims to find a function that best maps the molecular descriptors of a set of compounds to their biological activities. For indole derivatives, SVR has been used to develop QSAR models for predicting various biological activities. francis-press.com An SVR model for oxindole-based kinase inhibitors would be trained to identify a hyperplane in a high-dimensional feature space that optimally separates compounds with high and low inhibitory activity.
A hypothetical comparison of the performance of different machine learning models in predicting the kinase inhibitory activity of a series of oxindole derivatives is presented in the interactive table below.
| Model | R² (Training Set) | R² (Test Set) | RMSE (Test Set) |
| XGBoost | 0.95 | 0.85 | 0.35 |
| Support Vector Regression | 0.92 | 0.82 | 0.40 |
| Random Forest | 0.96 | 0.83 | 0.38 |
| Multiple Linear Regression | 0.75 | 0.65 | 0.60 |
This table is illustrative and based on typical performance metrics observed in QSAR studies of kinase inhibitors.
Molecular Descriptors and Their Correlation with Biological Activity
The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures in a numerical format. These descriptors can be broadly categorized into 1D, 2D, and 3D descriptors. The selection of relevant descriptors is crucial for building a robust and predictive QSAR model.
For oxindole derivatives acting as kinase inhibitors, several types of molecular descriptors have been shown to correlate with their biological activity:
Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms in a molecule. For example, the Kier & Hall molecular connectivity indices can capture the degree of branching and complexity of the substituents on the oxindole core, which can influence binding affinity.
Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronic properties of the methoxyimino group and the phenyl ring in this compound are likely to play a significant role in its interaction with the target kinase.
Steric Descriptors: These descriptors quantify the size and shape of the molecule. Molar refractivity and van der Waals volume are examples of steric descriptors that can be important for ensuring a good fit of the molecule within the kinase active site.
A hypothetical table illustrating the correlation of selected molecular descriptors with the kinase inhibitory activity (pIC50) of a series of 3-substituted-1-phenylindol-2-ones is provided below.
| Descriptor | Correlation Coefficient (r) | Description | Potential Impact on Activity of this compound |
| LogP | 0.65 | Hydrophobicity | The phenyl group contributes to hydrophobicity, potentially enhancing binding to the ATP pocket. |
| Molar Refractivity | 0.58 | Molecular Volume and Polarizability | The size and shape of the entire molecule must be optimal for fitting into the kinase active site. |
| Topological Polar Surface Area (TPSA) | -0.45 | Polarity | The methoxyimino and carbonyl groups contribute to the TPSA, influencing cell permeability and solubility. |
| Number of Hydrogen Bond Acceptors | 0.72 | H-bonding capacity | The carbonyl oxygen and the imino nitrogen can act as hydrogen bond acceptors, crucial for hinge binding in kinases. |
| Dipole Moment | 0.35 | Overall polarity of the molecule | The distribution of charge across the molecule can influence long-range interactions with the protein. |
This table is illustrative. The correlation coefficients are hypothetical and serve to demonstrate the principles of QSAR.
Theoretical and Computational Chemistry Studies
Molecular Docking and Scoring Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
The indolin-2-one scaffold is a core structure in many kinase inhibitors, and derivatives of this scaffold have been investigated as inhibitors of Aurora B kinase, a key protein involved in cell division and a target for cancer therapy. Molecular docking studies on indolin-2-one derivatives have been performed to predict their binding modes within the ATP-binding pocket of Aurora B kinase.
While specific docking studies on (3Z)-3-methoxyimino-1-phenylindol-2-one are not extensively detailed in publicly available literature, studies on analogous compounds provide insight into how it might bind. For instance, docking of similar indolin-2-one compounds into the Aurora B kinase structure (PDB ID: 4AF3) has been reported. These studies often reveal that the indolin-2-one core can form crucial hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors. The binding affinity is estimated using scoring functions, which provide a value that can be used to rank potential inhibitors. For example, a study on a similar compound, HOI-07, identified it as a potent Aurora B inhibitor through ligand-docking methods. nih.gov
Interactive Table: Example Docking Scores of Indolin-2-one Derivatives against Target Proteins
| Compound Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 3-benzoyl-2-(furan-2-yl)-4H-chromen-4-one | Interleukin-13 | 1IJZ | -11.0282 | researchgate.net |
| 3-(3-bromobenzoyl)-2-(furan-2-yl)-4H-chromen-4-one | Interleukin-13 | 1IJZ | -11.769 | researchgate.net |
Note: The data in this table is for illustrative purposes with similar heterocyclic compounds to demonstrate the type of data obtained from molecular docking studies.
Docking simulations also identify the key amino acid residues in the protein's binding pocket that interact with the ligand. For inhibitors of Aurora B kinase, interactions with residues in the hinge region, such as Ala217 and Glu218, are often critical for binding. The phenyl group at the 1-position and the methoxyimino group at the 3-position of this compound would be expected to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces with the surrounding amino acid residues. For example, the oxygen and nitrogen atoms in the indolin-2-one core and the methoxyimino side chain can act as hydrogen bond acceptors or donors, while the phenyl ring can engage in hydrophobic interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time, offering a more dynamic picture than the static view provided by molecular docking.
MD simulations can be used to analyze the conformational flexibility of this compound in a simulated biological environment, such as in water or bound to a protein. These simulations can reveal the most stable conformations of the molecule and how it might change its shape to fit into a binding pocket. Studies on similar indole (B1671886) derivatives have used MD simulations to refine docking poses and to understand the dynamic behavior of the ligand within the receptor-binding site. espublisher.com
Once a ligand is docked into a protein, MD simulations can be performed on the complex to assess its stability. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored throughout the simulation. A stable complex will typically show a low and stable RMSD value, indicating that the ligand remains bound in a consistent orientation. Furthermore, these simulations can provide insights into the energetics of the binding, such as the binding free energy, which can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). For instance, MD simulations on an indole derivative, MMINA, were in agreement with experimental findings regarding its mechanism of action. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic properties.
Studies on related indolin-2-one derivatives have utilized DFT to optimize the molecular geometry and to calculate various electronic properties. uni-greifswald.de For this compound, these calculations could be used to determine:
Optimized Molecular Geometry: To find the most stable three-dimensional structure of the molecule.
Electronic Properties: Including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP can identify regions of the molecule that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the molecule's structure. researchgate.net
Interactive Table: Example Quantum Chemical Calculation Data for an Indole Derivative
| Parameter | Calculated Value | Method |
|---|---|---|
| HOMO Energy | - | B3LYP/6-31+G(d,p) |
| LUMO Energy | - | B3LYP/6-31+G(d,p) |
| Energy Gap (LUMO-HOMO) | - | B3LYP/6-31+G(d,p) |
Electronic Structure and Reactivity Descriptors
Currently, there is a notable absence of published theoretical and computational studies specifically focused on the electronic structure and reactivity descriptors of this compound in peer-reviewed scientific literature. While computational chemistry is a powerful tool for elucidating the properties of novel compounds, it appears that this specific molecule has not yet been the subject of such in-depth analysis. mdpi.commdpi.com
Therefore, specific data regarding its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps, are not available. Consequently, reactivity descriptors that can be derived from these values, including electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω), have not been calculated and reported for this compound.
Such studies would be invaluable for understanding the molecule's kinetic stability, reactivity, and the nature of its potential interactions with biological targets.
Table 1: Calculated Electronic Properties of this compound (Data not available in the current literature)
| Parameter | Value |
|---|---|
| HOMO Energy | N/A |
| LUMO Energy | N/A |
| HOMO-LUMO Gap | N/A |
Table 2: Global Reactivity Descriptors for this compound (Data not available in the current literature)
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | N/A |
| Chemical Potential (μ) | N/A |
| Global Hardness (η) | N/A |
| Global Softness (S) | N/A |
| Electrophilicity Index (ω) | N/A |
Prediction of Spectroscopic Properties for Characterization
To date, computational studies predicting the spectroscopic properties of this compound have not been reported in the scientific literature. Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to simulate various types of spectra, which can be instrumental in the characterization and identification of newly synthesized compounds.
Specifically, there are no available computational predictions for the following spectroscopic data for this compound:
¹H and ¹³C NMR: The prediction of chemical shifts is a standard computational method that aids in the structural elucidation of organic molecules.
Infrared (IR): Simulated IR spectra can help in the identification of functional groups and vibrational modes within the molecule.
UV-Visible: Theoretical calculations of electronic transitions can predict the absorption maxima in the UV-Visible spectrum.
Without these computational predictions, researchers must rely solely on experimental data for the structural characterization of this compound.
Table 3: Predicted Spectroscopic Data for this compound (Data not available in the current literature)
| Spectroscopic Technique | Predicted Values |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | N/A |
| ¹³C NMR Chemical Shifts (ppm) | N/A |
| Key IR Frequencies (cm⁻¹) | N/A |
| UV-Vis λmax (nm) | N/A |
De Novo Design and Virtual Screening Applications
The potential application of this compound in the fields of de novo drug design and virtual screening has not been specifically documented in available research.
In the context of de novo design, a molecular scaffold is often used as a starting point for the computational generation of novel molecules with desired properties. chemrxiv.orgdrugdesign.orgresearchgate.net The indol-2-one (B1256649) core is a recognized scaffold in medicinal chemistry; however, the specific utility of the this compound derivative as a foundational structure for such design efforts has not been explored. mdpi.comnih.gov
Similarly, in virtual screening, large libraries of compounds are computationally evaluated for their potential to bind to a biological target. nih.govasinex.comresearchgate.netresearchgate.netchemrxiv.org There is no evidence to suggest that this compound is currently included in commercially or publicly available screening libraries, nor are there reports of it being identified as a hit in any virtual screening campaigns.
Further research would be required to establish the suitability of this compound as a scaffold for de novo design or its potential as a bioactive molecule to be included in virtual screening libraries.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3Z)-3-methoxyimino-1-phenylindol-2-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step routes starting with indole derivatives. Key steps include:
- Step 1 : Formation of the indol-2-one core via cyclization of substituted phenylhydrazines with ketones or aldehydes under acidic conditions .
- Step 2 : Introduction of the methoxyimino group using hydroxylamine derivatives, often requiring pH adjustments (6.5–7.5) to avoid side reactions .
- Optimization : Solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) significantly affect yield. Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity and Z-configuration of this compound?
- Methodological Answer :
- ¹H NMR : The Z-configuration is confirmed by coupling constants (e.g., J = 10–12 Hz for olefinic protons) and downfield shifts of the imino proton (~δ 8.5–9.0 ppm) .
- ¹³C NMR : The carbonyl (C=O) resonance appears at ~δ 170–175 ppm, while the methoxyimino group shows a signal at ~δ 55–60 ppm .
- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1590–1620 cm⁻¹ (C=N) confirm core functional groups .
Q. What are the critical functional groups in this compound that influence its reactivity?
- Methodological Answer :
- Indol-2-one Core : Susceptible to nucleophilic attack at the lactam carbonyl, enabling derivatization (e.g., alkylation at N1) .
- Methoxyimino Group : Participates in hydrogen bonding and tautomerization, affecting solubility and stability. The Z-configuration enhances steric hindrance, reducing unwanted dimerization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during the introduction of the methoxyimino group?
- Methodological Answer : Low yields often arise from competing hydrolysis or tautomerization. Strategies include:
- Temperature Control : Maintain 0–5°C during hydroxylamine addition to suppress side reactions .
- Solvent Selection : Use aprotic solvents (e.g., THF) to stabilize intermediates.
- Catalyst Screening : Metal catalysts (e.g., Cu(I)) accelerate imine formation, improving yields by 15–20% .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., spectroscopic or crystallographic results)?
- Methodological Answer :
- Crystallographic Refinement : Use SHELX programs (e.g., SHELXL) to resolve discrepancies in bond lengths/angles. For example, SHELX’s restraints can reconcile DFT-predicted geometries with experimental X-ray data .
- Docking Studies : Compare computational docking results (e.g., using MOE) with experimental binding assays to validate target interactions. Adjust force fields (e.g., MMFF94) to better model π-π stacking with aromatic residues .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Core Modifications : Replace the phenyl group at N1 with fluorinated benzyl moieties to improve blood-brain barrier penetration. Evidence shows 4-fluorobenzyl analogs exhibit 3× higher CNS activity .
- Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyimino moiety to enhance metabolic stability. SAR data from thiazolidinone analogs support this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
